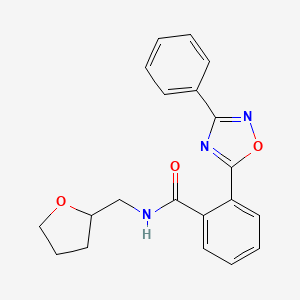

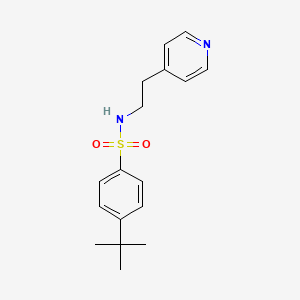

![molecular formula C20H18ClN3O4 B5544306 N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5544306.png)

N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide" typically involves the condensation reaction of quinoline derivatives with methoxyphenyl aldehydes in the presence of a solvent like methanol. For example, a related Schiff base was synthesized by reacting 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in methanol solution, characterized by NMR, IR, and X-ray diffraction analyses (Li Jia-ming, 2009).

Molecular Structure Analysis

These Schiff bases often crystallize in orthorhombic or triclinic systems, demonstrating planar structures with hydrogen bonding contributing to their stability. For instance, studies have detailed the molecular structure using X-ray diffraction, highlighting the significance of intramolecular and intermolecular hydrogen bonds in determining the crystal packing and stability of the compound (Jun Tan, 2009).

Chemical Reactions and Properties

Schiff bases like "N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide" participate in various chemical reactions, including cyclization, substitution, and complexation reactions, due to the active azomethine group (-CH=N-). These reactions are crucial for the synthesis of heterocyclic compounds, coordination complexes, and as intermediates in organic syntheses (A. Saeed et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, can vary significantly based on the substituents on the quinoline and phenyl rings. These properties are essential for determining their application potential in different fields. The planar structure and presence of conjugation within these molecules contribute to their unique optical and electronic properties, which are subject to investigation through various spectroscopic techniques (Ersin Inkaya et al., 2012).

Chemical Properties Analysis

Schiff bases exhibit a wide range of chemical behaviors, including redox activity, coordination to metal ions, and participation in nucleophilic and electrophilic reactions. The electron-rich nitrogen of the azomethine group makes these compounds excellent ligands for metal ions, leading to the formation of complex structures with potential catalytic, magnetic, and optical applications. Their chemical reactivity is also a subject of study for their potential as synthons in organic synthesis (Murat Bingul et al., 2016).

Scientific Research Applications

Synthesis and Nonlinear Optical Applications

N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide and its related compounds have been explored for their synthesis and potential applications in nonlinear optical properties. For instance, a study involving the synthesis and characterization of similar hydrazones revealed their promising third-order nonlinear optical properties. These properties were investigated using a single beam z-scan technique with nanosecond laser pulses, indicating the compounds' potential in optical device applications such as optical limiters and optical switches due to their optical power limiting behavior at certain wavelengths (Naseema et al., 2010).

Anticancer Activity

Research into hydrazide derivatives incorporating a quinoline moiety has led to the development of novel scaffolds with significant biological activities. A study identified a novel scaffold, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide, and its derivatives, which were evaluated for their anticancer activity against various cancer cell lines. Some derivatives showed micromolar potency in reducing the cell viability of neuroblastoma and breast adenocarcinoma cell lines, indicating their potential as anticancer agents (Bingul et al., 2016).

Chemosensing Applications

Compounds related to N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide have been utilized in the development of chemosensors. For example, a study on a chemosensor based on a similar quinoline derivative demonstrated selective and sensitive detection of metal ions under aqueous conditions. This chemosensor exhibited good selectivity and sensitivity towards Al3+ and Cu2+ ions, highlighting its potential in environmental monitoring and analytical chemistry (Yang et al., 2015).

Optical Sensing and Fluorescence

Quinoline-containing hydrazone derivatives have been explored for their applications in optical sensing and fluorescence. A study synthesized a simple chemosensor that showed high selectivity toward Zn2+ ions in aqueous media, demonstrating its utility in intracellular Zn2+ monitoring. The probe exhibited a large Stokes shift and a low detection limit, making it suitable for biological applications (Wu et al., 2018).

properties

IUPAC Name |

N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4/c1-26-15-8-7-13-9-14(20(21)23-16(13)10-15)11-22-24-19(25)12-28-18-6-4-3-5-17(18)27-2/h3-11H,12H2,1-2H3,(H,24,25)/b22-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRAUSSOEMPCFO-SSDVNMTOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)COC3=CC=CC=C3OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)COC3=CC=CC=C3OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-(2-methoxyphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)

![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)

![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)

![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)

![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)

![7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5544315.png)

![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)